N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSFMZPLEUQKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-2-Carboxylic Acid Activation
Thiophene-2-carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C. The reactive intermediate is then coupled with 4-(2-(dimethylamino)-2-oxoethyl)aniline in the presence of a base such as triethylamine (Et₃N) or pyridine.
Reaction Conditions :
Mechanistic Insight :
Activation converts the carboxylic acid into a more electrophilic species, facilitating nucleophilic attack by the aniline’s amine group. The dimethylamino ketone side chain remains stable under these mild conditions.
Alternative Activation via Mixed Carbonate Intermediates
To avoid harsh chlorinating agents, carbodiimide-based coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed with hydroxybenzotriazole (HOBt) as an additive.
Typical Protocol :
-
Thiophene-2-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C.
-
4-(2-(Dimethylamino)-2-oxoethyl)aniline (1.05 equiv) is added dropwise.
-
The mixture is warmed to room temperature and stirred for 12–18 hours.
Yield : 70–85%.
Advantages :
-
Reduced side reactions compared to acyl chlorides.
Convergent Synthesis from Pre-Functionalized Intermediates
Suzuki-Miyaura Cross-Coupling for Thiophene Assembly
Aryl halide intermediates enable modular construction of the thiophene core. For example, 2-bromothiophene is coupled with a boronic ester-functionalized phenylacetamide derivative under palladium catalysis.
Representative Reaction :
Conditions :
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Base : Sodium carbonate (2.0 equiv).
-
Solvent : Toluene/ethanol/water (4:1:1).
Limitations :
Optimization of the Dimethylamino Ketone Side Chain
Reductive Amination Approach
The dimethylamino group is introduced via reductive amination of 4-(2-oxoethyl)phenyl thiophene-2-carboxamide with dimethylamine.
Procedure :
-
4-(2-Oxoethyl)phenyl thiophene-2-carboxamide (1.0 equiv) and dimethylamine (2.0 equiv) are stirred in methanol.
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is added at 0°C.
-
The reaction is quenched with aqueous NH₄Cl after 6 hours.
Side Reactions :
Protection-Deprotection Strategies
To prevent undesired reactions at the ketone group, tert-butyldimethylsilyl (TBS) protection is employed during intermediate steps.
Example :
-
TBS-protected 4-(2-hydroxyethyl)phenyl thiophene-2-carboxamide is oxidized to the ketone using Dess-Martin periodinane.
-
The TBS group is removed with tetra-n-butylammonium fluoride (TBAF).
Yield : 80–90% for oxidation; 95% for deprotection.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The dimethylamino-oxoethyl group distinguishes this compound from other thiophene carboxamides. Key comparisons include:
Table 1: Substituent Impact on Melting Points and Yields
Analysis :
- The dimethylamino-oxoethyl group likely confers intermediate polarity compared to nitro (electron-withdrawing) and chlorophenyl (lipophilic) substituents.
- High melting points in nitro and hydrazinocarbonyl analogs (e.g., >300°C for compound 15) suggest strong intermolecular interactions (e.g., hydrogen bonding), whereas the dimethylamino group may reduce crystallinity due to steric hindrance.
Structural and Conformational Differences
The dihedral angle between the thiophene and phenyl rings influences molecular planarity and target binding.
Table 2: Dihedral Angle Comparisons
Analysis :
Analysis :
- Bulky groups (e.g., adamantyl in ) enhance anti-tubercular activity, suggesting the dimethylamino-oxoethyl group in the target compound may similarly improve target engagement through steric or electronic effects.
- Fluorinated analogs () show high purity (99.05%) and antibacterial activity, highlighting the role of electronegative substituents in target specificity .
Analysis :
- Microwave-assisted synthesis () improves yields (52–84%) compared to traditional reflux methods. The target compound’s synthesis may benefit from similar optimization.
Biological Activity
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This article synthesizes various research findings on its biological activity, including its mechanisms of action, efficacy in different models, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features a thiophene ring, which is known for its biological activity, along with a dimethylamino group that enhances its pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Histone Deacetylase Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression modulation. For instance, a related compound demonstrated potent inhibitory activity against human class I HDAC isoforms, inducing apoptosis in cancer cell lines .
- Neuroprotective Effects : In studies involving oxidative stress-induced neuronal cell death, derivatives with similar functional groups have been observed to significantly suppress cell death. This suggests potential neuroprotective applications .
- Antitumor Activity : The compound's structural analogs have shown promising antitumor effects in xenograft models, indicating that they may effectively target tumor cells while sparing normal cells .
Antitumor Activity
A study examined the antitumor efficacy of related compounds in various cancer models. The results indicated:
| Compound | Tumor Model | Efficacy | Mechanism |
|---|---|---|---|
| Compound A | SKM-1 (myelodysplastic syndrome) | High | HDAC inhibition |
| Compound B | Xenograft models | Moderate | Induction of apoptosis |
| This compound | TBD | TBD | TBD |
The specific activity of this compound remains to be fully characterized in direct comparisons.
Neuroprotective Studies
In neuroprotective assays, compounds with similar structures were evaluated for their ability to prevent neuronal cell death:
| Compound | Cell Type | Assay Type | Result |
|---|---|---|---|
| Compound C | Neuronal cells | Lactate dehydrogenase assay | Significant protection against oxidative stress |
| This compound | TBD | TBD | TBD |
These findings suggest a promising avenue for further exploration into the neuroprotective capabilities of this compound.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies on related compounds indicate favorable profiles with low toxicity levels:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
